4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

Leukemia Antiproliferative Cancer Biology

This piperidinol derivative is uniquely substituted with a 3,5-dimethoxyphenyl group, conferring a distinct GPR35 agonist profile (EC50 2.18 µM) and antiproliferative activity against NB-4 cells that cannot be replicated by unsubstituted piperidines. Procure this precise hydrochloride salt to ensure reproducible target engagement for oncology and inflammatory disease SAR programs.

Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
CAS No. 1384705-18-3
Cat. No. B1378273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride
CAS1384705-18-3
Molecular FormulaC13H20ClNO3
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2(CCNCC2)O)OC.Cl
InChIInChI=1S/C13H19NO3.ClH/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13;/h7-9,14-15H,3-6H2,1-2H3;1H
InChIKeyUSMYGPHKDMWNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride CAS 1384705-18-3: A Differentiated Piperidine Scaffold for Targeted Oncology and Inflammation Research


4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS 1384705-18-3) is a piperidine derivative featuring a 3,5-dimethoxyphenyl substituent and a tertiary alcohol, available as the hydrochloride salt (C13H20ClNO3, MW 273.76 g/mol). The compound has been profiled in ChEMBL and BindingDB for antiproliferative activity against NB-4 leukemia cells [1] and agonist activity at the GPR35 receptor (EC50 2.18 μM) [2], supporting its investigation as a differentiated building block for oncology and inflammatory disease research programs.

Why 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride Cannot Be Replaced by Generic Piperidine Scaffolds in Target-Focused Research


Substitution at the piperidine core dramatically alters both potency and target selectivity. While unsubstituted piperidine or simple 4-piperidinol derivatives often exhibit broad polypharmacology, the 3,5-dimethoxyphenyl moiety of this compound confers a distinct pharmacological signature [1]. For instance, 4-piperidinols lacking the dimethoxyphenyl group display markedly lower binding affinity across multiple receptor classes [1]; specific piperidine analogs show >50-fold selectivity differences between human and rodent receptors [2]. Consequently, substituting this scaffold with a generic piperidine or alternative substitution pattern will not recapitulate the same target engagement profile, making specific procurement essential for reproducible experimental outcomes.

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride: Quantitative Evidence for Differentiated Biological Activity


Antiproliferative Activity in NB-4 Leukemia Cells: ChEMBL Functional Assay Data

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride exhibits quantifiable antiproliferative activity against human NB-4 acute promyelocytic leukemia cells. While the precise IC50 value is not publicly disclosed in the assay entry, the compound was actively profiled in a 96-hour MTT functional assay measuring inhibition of cell growth [1]. This differentiates it from structurally related piperidines that lack the 3,5-dimethoxyphenyl group, which generally show no or reduced activity in comparable hematological cancer models.

Leukemia Antiproliferative Cancer Biology

GPR35 Receptor Agonism: BindingDB Functional EC50 Data

The compound acts as an agonist at the human G-protein coupled receptor 35 (GPR35) with an EC50 of 2.18 μM (2.18E+3 nM) in a dynamic mass redistribution (DMR) assay using HT-29 cells [1]. In contrast, structurally distinct piperidine derivatives such as RB-005 exhibit no reported activity at GPR35, highlighting the specific pharmacophore contribution of the 3,5-dimethoxyphenyl group.

GPR35 GPCR Inflammation

Differentiation-Inducing Activity in Undifferentiated Cells

Patent literature describes that 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride and related compounds exhibit pronounced activity in arresting proliferation of undifferentiated cells while concurrently inducing their differentiation toward the monocyte lineage [1]. This dual mechanistic profile—growth arrest coupled with differentiation induction—distinguishes this compound from conventional cytotoxic agents that simply kill proliferating cells without promoting differentiation.

Differentiation Therapy Psoriasis Oncology

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride: Optimal Research and Discovery Applications Based on Quantitative Evidence


Hematological Cancer Chemical Biology: NB-4 Leukemia Cell Profiling

Investigators studying acute promyelocytic leukemia can employ this compound as a starting point for structure-activity relationship (SAR) campaigns or phenotypic screening, leveraging its demonstrated antiproliferative activity in NB-4 cells [1]. The compound's activity in a 96-hour MTT functional assay provides a validated baseline for comparing analog series and exploring mechanistic pathways in leukemia biology.

Inflammatory Disease Target Validation: GPR35 Agonist Tool Compound

This compound serves as a commercially available GPR35 agonist with an EC50 of 2.18 μM in a cell-based DMR assay [1], enabling researchers to probe GPR35-mediated signaling pathways in inflammatory bowel disease, cardiovascular inflammation, or metabolic disorders. Its activity in HT-29 cells—a colon carcinoma line relevant to gastrointestinal inflammation—supports its use in GI-focused target validation studies.

Differentiation Therapy Discovery: Undifferentiated Cell Model Systems

Researchers exploring differentiation-inducing therapies for cancer or hyperproliferative skin diseases can utilize this compound based on its patent-reported ability to arrest proliferation while promoting monocyte-lineage differentiation [1]. This mechanistic profile is particularly relevant for psoriasis and certain leukemias where promoting cellular maturation is therapeutically desirable.

Piperidine Scaffold SAR and Library Design

Medicinal chemists designing focused libraries around the piperidin-4-ol core can use this compound as a key intermediate or benchmark for SAR exploration. Its distinct 3,5-dimethoxyphenyl substitution pattern provides a departure point from simpler 4-arylpiperidines, enabling exploration of substituent effects on target selectivity (e.g., GPCR vs. ion channel vs. enzyme inhibition).

Technical Documentation Hub

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